An In-depth Technical Guide to the Molecular Targets of MRT-81
An In-depth Technical Guide to the Molecular Targets of MRT-81
To the Attention of Researchers, Scientists, and Drug Development Professionals.
The query for the target of "MRT-81" presents an ambiguity, as the designation can refer to more than one investigational compound. This guide provides a comprehensive overview of the two most prominent drug candidates that could be identified by this term: KRM-II-81 , a positive allosteric modulator of GABAA receptors, and MRT-8102 , a molecular glue degrader targeting NEK7. A third, less characterized compound, MRT-81 (C007B-375592) , is also briefly mentioned.
This document is structured to provide a detailed technical understanding of each compound, including their molecular targets, mechanisms of action, available preclinical data, and relevant experimental methodologies, in line with the requirements for an in-depth scientific resource.
Candidate 1: KRM-II-81 - A Selective GABAA Receptor Modulator
KRM-II-81 is an imidazodiazepine derivative that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors, with selectivity for subtypes containing α2 and α3 subunits.[1] This selectivity profile is hypothesized to confer anxiolytic, anticonvulsant, and antidepressant effects with a reduced liability for sedation and tolerance compared to non-selective benzodiazepines.[1][2]
Molecular Target and Mechanism of Action
The primary target of KRM-II-81 is the benzodiazepine binding site on the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding, KRM-II-81 enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to a decrease in neuronal excitability. Its preferential activity at α2/3-containing receptors is key to its therapeutic profile.[3]
Signaling Pathway of KRM-II-81 at the GABAA Receptor
Quantitative Preclinical Data
| Parameter | Value | Species/Assay | Reference |
| Potentiation of GABA currents (ED50) | 32 nM | Isolated rat dorsal-root ganglion cultures | [4] |
| Anticonvulsant Activity (ED50) | 19 mg/kg, i.p. | Lamotrigine-insensitive amygdala kindling model (rat) | |
| Anxiolytic-like Effects | Significant at 1 mg/kg | Elevated Plus Maze (mouse model of Dravet syndrome) | |
| Antinociceptive Effects | Attenuated formalin-induced flinching | Formalin Test (rat) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the potentiation of GABA-evoked currents by KRM-II-81 in neurons.
-
Preparation: Acute brain slices (e.g., from hippocampus or dorsal root ganglion) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 and 5% CO2.
-
Recording: Whole-cell voltage-clamp recordings are made from identified neurons. The intracellular pipette solution contains a physiological concentration of chloride and a marker like biocytin for post-hoc cell identification.
-
Procedure: A baseline GABA-evoked current is established by puffing a low concentration of GABA onto the neuron. KRM-II-81 is then bath-applied at various concentrations, and the potentiation of the GABA-evoked current is measured.
-
Data Analysis: The increase in the amplitude or area of the GABA-evoked current in the presence of KRM-II-81 is quantified to determine the EC50.
Formalin-Induced Nociception Assay in Rats
-
Objective: To assess the analgesic properties of KRM-II-81.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw. The animal is then placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection). KRM-II-81 or vehicle is administered (e.g., orally) prior to the formalin injection.
-
Data Analysis: The frequency or duration of nociceptive behaviors is quantified and compared between the drug-treated and vehicle-treated groups.
Elevated Plus Maze for Anxiety-Like Behavior
-
Objective: To evaluate the anxiolytic effects of KRM-II-81.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The movements of the animal are tracked by an overhead camera and automated software. KRM-II-81 or vehicle is administered prior to the test.
-
Data Analysis: The time spent in the open arms versus the closed arms is the primary measure. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Candidate 2: MRT-8102 - A NEK7-Directed Molecular Glue Degrader
MRT-8102 is a first-in-class, orally bioavailable molecular glue degrader (MGD) developed by Monte Rosa Therapeutics. It is designed to selectively target and induce the degradation of the protein NIMA-related kinase 7 (NEK7), with the therapeutic goal of treating inflammatory diseases.
Molecular Target and Mechanism of Action
The target of MRT-8102 is NEK7 , a serine/threonine kinase that plays a crucial, non-enzymatic role in the assembly and activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).
MRT-8102 acts as a molecular glue, bringing NEK7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NEK7. By eliminating NEK7, MRT-8102 prevents the assembly of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.
Mechanism of Action of MRT-8102
Quantitative Preclinical Data
| Parameter | Value | Species/Assay | Reference |
| NEK7 Degradation | Nanomolar concentrations | In vitro | |
| CRBN Binding (IC50) | 0.2 µM | HTRF Assay | |
| NEK7 Degradation (DC50) | 10 nM | CAL51 cells | |
| NEK7 Degradation (Dmax) | 89% | CAL51 cells | |
| Safety Margin | >200-fold exposure over projected human efficacious dose | GLP toxicology studies (rat and non-human primate) | |
| In Vivo Efficacy | Near-complete reduction of IL-1β and caspase-1 | Ex vivo stimulation of whole blood from orally dosed cynomolgus monkeys |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CRBN Binding
-
Objective: To quantify the binding affinity of MRT-8102 to the E3 ligase component, Cereblon (CRBN).
-
Principle: HTRF is a proximity-based assay. A terbium cryptate-labeled donor molecule (e.g., anti-tag antibody) and a d2-labeled acceptor molecule (e.g., tagged CRBN) are used. When MRT-8102 displaces a known binder, the FRET signal decreases.
-
Procedure: The assay is typically performed in a microplate format. Recombinant CRBN, a fluorescently labeled tracer ligand, and varying concentrations of MRT-8102 are incubated. The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of MRT-8102 concentration versus HTRF signal.
In Vitro NEK7 Degradation Assay
-
Objective: To determine the potency (DC50) and maximal degradation (Dmax) of NEK7 induced by MRT-8102.
-
Cell Lines: A human cell line endogenously expressing NEK7, such as CAL51, is used.
-
Procedure: Cells are treated with a serial dilution of MRT-8102 for a defined period (e.g., 24 hours). Following treatment, cells are lysed, and the protein concentration is determined.
-
Quantification: NEK7 protein levels are quantified by a suitable method, such as Western blot or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
-
Data Analysis: The percentage of NEK7 remaining relative to a vehicle control is plotted against the concentration of MRT-8102 to determine the DC50 and Dmax.
Mouse Peritonitis Model
-
Objective: To evaluate the in vivo efficacy of MRT-8102 in a model of acute inflammation.
-
Procedure: Mice are treated with MRT-8102 or vehicle via oral gavage. After a specified time, peritonitis is induced by intraperitoneal injection of an inflammatory agent like zymosan or lipopolysaccharide (LPS). After a few hours, the peritoneal cavity is lavaged to collect immune cells and inflammatory mediators.
-
Data Analysis: The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal lavage fluid are measured by ELISA or multiplex assay. A reduction in cytokine levels in the MRT-8102-treated group compared to the vehicle group indicates efficacy.
Candidate 3: MRT-81 (C007B-375592)
A compound designated as "MRT-81" is listed in some chemical supply catalogs. The available information suggests it is an antagonist of Smoothened (Smo) agonist (SAG)-induced proliferation of rat granule cell precursors with an IC50 of less than 10 nM. It is also reported to inhibit the differentiation of mesenchymal pluripotent C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts. Due to the limited publicly available data, a detailed technical guide on this compound cannot be provided at this time.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this report. The information regarding investigational compounds is subject to change as research and development progresses.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Therapeutic effects of KRM-II-81, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 3. respirerx.com [respirerx.com]
- 4. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
